molecular formula C5H3BrClNO B1381382 4-Bromo-6-chloropyridin-3-ol CAS No. 1211520-41-0

4-Bromo-6-chloropyridin-3-ol

Cat. No. B1381382
M. Wt: 208.44 g/mol
InChI Key: RDVSUXPUQWXZFG-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropyridin-3-ol is a compound with the molecular formula C5H3BrClNO . It has a molecular weight of 208.44 g/mol . The IUPAC name for this compound is 4-bromo-6-chloropyridin-3-ol .


Molecular Structure Analysis

The InChI string for 4-Bromo-6-chloropyridin-3-ol is InChI=1S/C5H3BrClNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H . The Canonical SMILES for this compound is C1=C(C(=CN=C1Cl)O)Br .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.44 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass is 206.90865 g/mol . The Topological Polar Surface Area is 33.1 Ų and it has a Heavy Atom Count of 9 .

Scientific Research Applications

Halogen Exchange and Derivatization in Heterocycles

Schlosser and Cottet (2002) demonstrated the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, showcasing the potential of compounds like 4-Bromo-6-chloropyridin-3-ol in synthesizing halogen-substituted pyridines through selective halogen exchange reactions (Schlosser & Cottet, 2002).

Regioselective Ortho-Lithiation

Gribble and Saulnier (1993) explored the regioselective ortho-lithiation of halopyridines, leading to the synthesis of ortho-disubstituted pyridines. This research underscores the strategic use of halogenated pyridines, akin to 4-Bromo-6-chloropyridin-3-ol, in constructing ortho-disubstituted derivatives for further chemical exploration (Gribble & Saulnier, 1993).

Amination Reactions

Pieterse and Hertog (2010) discussed rearrangements during aminations of halopyridines, potentially involving pyridyne intermediates. This study highlights the utility of halogenated pyridines in amination reactions to produce amino-substituted pyridines, offering pathways for the creation of new nitrogen-containing heterocycles (Pieterse & Hertog, 2010).

Synthesis of Complex Molecules

Research by Li et al. (2015) into the synthesis and crystal structure of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide demonstrates the incorporation of 4-Bromo-6-chloropyridin-3-ol derivatives into complex molecules with potential biological activity (Li et al., 2015).

Chemoselective Transformations

Kubelka et al. (2013) discussed the synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. This work illustrates the role of halogenated pyridines in nucleoside analog synthesis, contributing to the development of nucleic acid chemistry and drug discovery (Kubelka et al., 2013).

Safety And Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

4-bromo-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVSUXPUQWXZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309213
Record name 4-Bromo-6-chloro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloropyridin-3-ol

CAS RN

1211520-41-0
Record name 4-Bromo-6-chloro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211520-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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